schweinfurthin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

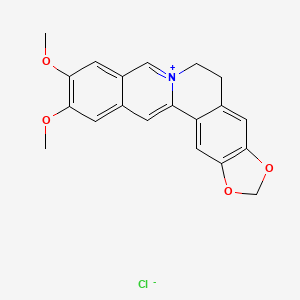

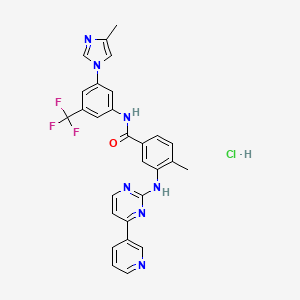

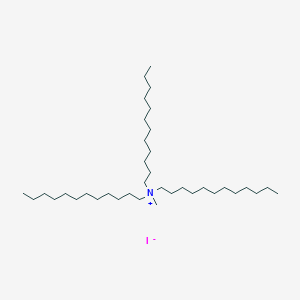

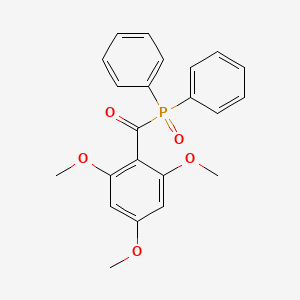

Schweinfurthin G is a stilbenoid that is the 3-deoxy derivative of vedelianin. Isolated from Macaranga alnifolia, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a cyclic ether, an organic heterotricyclic compound, a member of resorcinols and a stilbenoid. It derives from a vedelianin.

Applications De Recherche Scientifique

Cytotoxicity and Cellular Impact

Schweinfurthin G, part of the schweinfurthin family, has been studied for its unique cytotoxic effects on cancer cells. Research has shown that schweinfurthins exhibit low nanomolar activities against several cell types, including human-derived glioblastoma cell lines, while having minimal impact on other cell lines at the same concentration levels. This selective cytotoxicity has led to the synthesis of various schweinfurthin analogues to explore different facets of the pharmacophore, particularly variations at the C-5 position, to understand their biological activity in cancer cell lines (Topczewski et al., 2011).

Synergistic Effects with Verapamil

Investigations into the mechanisms of schweinfurthins' action revealed a synergistic enhancement of growth inhibition when combined with the P-glycoprotein inhibitor verapamil, particularly in glioblastoma multiforme cell lines. This combination did not alter intracellular calcium concentrations, suggesting a P-glycoprotein-independent mechanism for the increased intracellular concentration of schweinfurthin analogs, thereby potentiating their growth inhibitory effects (Sheehy et al., 2015).

Selective Inhibition and Rho Signaling

Schweinfurthin A and its analogs have been found to selectively inhibit the proliferation of cells from central and peripheral nervous system tumors, including glioblastoma multiforme and neurofibromatosis type 1 tumor cells. This selectivity is partly attributed to the inhibition of growth factor–stimulated Rho signaling, which is crucial for cytoskeletal reorganization. The specific inhibition of Rho signaling suggests a targeted approach for schweinfurthin A in tumor cells with minimal effects on normal cells (Turbyville et al., 2010).

Interference with Trans-Golgi-Network Trafficking

Schweinfurthins have been observed to arrest trans-Golgi-network trafficking, leading to endoplasmic reticulum stress and suppression of PI3K activation and mTOR/RheB complex formation. This effect is linked to their binding activity to oxysterol-binding proteins, which play a role in vesicular trafficking. Such interference with cellular trafficking processes highlights a novel approach for targeting oncogenic signaling pathways in cancer therapy (Bao et al., 2015).

Mechanism of Cytotoxicity and Intracellular Quantification

A fluorescent schweinfurthin analogue, 3-deoxyschweinfurthin B-like p-nitro-bis-stilbene, has been utilized to study the mechanisms of schweinfurthins' cytotoxicity. This analogue induced apoptosis markers such as PARP and caspase-9 cleavage and increased the expression of endoplasmic reticulum chaperones, indicating the induction of cellular stress pathways. The use of fluorescent properties allows for the quantification of intracellular levels, offering insights into the cellular uptake and distribution of schweinfurthins (Kuder et al., 2012).

Lipid Modulation and Anticancer Activity

The schweinfurthin family has shown differential cytotoxicity against human cancer cell lines, with ongoing research exploring their effects in animal models of cancer. Schweinfurthins' impact on lipid metabolism, synthesis, and homeostasis is significant, affecting processes such as trafficking from the trans-golgi network and disruption of lipid rafts. These effects underscore the potential of schweinfurthins as novel therapeutic agents targeting the lipid requirements of cancer cells (Koubek et al., 2018).

Propriétés

Formule moléculaire |

C29H36O5 |

|---|---|

Poids moléculaire |

464.6 g/mol |

Nom IUPAC |

(2R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,5-diol |

InChI |

InChI=1S/C29H36O5/c1-17(2)6-9-21-22(30)13-19(14-23(21)31)8-7-18-12-20-16-25-28(3,4)26(33)10-11-29(25,5)34-27(20)24(32)15-18/h6-8,12-15,25-26,30-33H,9-11,16H2,1-5H3/b8-7+/t25-,26-,29-/m1/s1 |

Clé InChI |

CGJIPMVTBQUUQL-GEDZTWKOSA-N |

SMILES isomérique |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C |

SMILES canonique |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CCC(C(C4C3)(C)C)O)C)O)C |

Synonymes |

schweinfurthin G |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)